molecular formula C5H5Br2NS B14274051 Thiazole, 5-(dibromomethyl)-4-methyl- CAS No. 185145-59-9

Thiazole, 5-(dibromomethyl)-4-methyl-

Cat. No.: B14274051
CAS No.: 185145-59-9
M. Wt: 270.98 g/mol
InChI Key: GUCBPUJWNBTZHY-UHFFFAOYSA-N
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Description

The compound is synthesized via bromination of 4,5-dimethylthiazole using 3.3 equivalents of N-bromosuccinimide (NBS) in the presence of AIBN as a radical initiator, yielding 4-(bromomethyl)-5-(dibromomethyl)thiazole as a key intermediate . This bromination strategy highlights the reactivity of the methyl groups on the thiazole ring, enabling selective substitution.

Properties

CAS No.

185145-59-9

Molecular Formula

C5H5Br2NS

Molecular Weight

270.98 g/mol

IUPAC Name

5-(dibromomethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C5H5Br2NS/c1-3-4(5(6)7)9-2-8-3/h2,5H,1H3

InChI Key

GUCBPUJWNBTZHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(Br)Br

Origin of Product

United States

Preparation Methods

Radical-Initiated Bromination with NBS

In a seminal study, Al Hariri et al. demonstrated that treating 4,5-dimethylthiazole with 3.3 equivalents of NBS in the presence of azobisisobutyronitrile (AIBN) as a radical initiator yields 4-(bromomethyl)-5-(dibromomethyl)thiazole in good yields (62–68%). The reaction proceeds via a free-radical mechanism, where AIBN generates bromine radicals that abstract hydrogen atoms from the methyl groups of the thiazole ring, leading to sequential bromination. The selectivity for dibromination at the 5-position is attributed to the stability of the intermediate radical species, which is influenced by the electron-donating effects of the thiazole’s nitrogen and sulfur atoms.

Key Reaction Conditions

  • Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM)
  • Temperature : Reflux (~80°C for CCl₄)
  • Molar Ratios :
    • 4,5-Dimethylthiazole : NBS : AIBN = 1 : 3.3 : 0.1
  • Reaction Time : 12–24 hours

Characterization data for the product includes:

  • ¹H NMR (CDCl₃): δ 7.8 (s, 1H, thiazole-H), 4.2 (s, 2H, CH₂Br), 2.5 (s, 3H, CH₃).
  • ¹³C NMR : 30.9–31.7 ppm (dibromomethyl carbon).

Selectivity and Byproduct Formation

Selective bromination at the 5-position is challenging due to competing tribromination or tetrabromination. Sigma-Aldrich reports that varying the equivalents of NBS (1.0–4.0) and adjusting the reaction temperature (50–100°C) can modulate selectivity. For instance, using 2.2 equivalents of NBS at 60°C predominantly yields the monobrominated derivative, whereas 3.3 equivalents at 80°C favor the dibrominated product.

Alternative Synthetic Routes via Thiazoline Intermediates

Thioamide-Based Cyclization

A patent by US4468517A describes a two-step process for synthesizing 4-halomethylthiazoles:

  • Cyclization : Reacting a thioamide (e.g., dimethylaminothioacetamide) with 1,3-dichloropropanone in a haloalkane solvent (e.g., dichloromethane) in the presence of sodium bicarbonate forms a hydroxythiazoline intermediate.
  • Dehydration : Treating the intermediate with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the 4-halomethylthiazole.

While this method is effective for 4-chloromethyl or 4-bromomethyl derivatives, achieving 5-(dibromomethyl) substitution requires additional bromination steps, making it less efficient than direct NBS bromination.

Thiocarbamide-Mediated Ring Formation

Chinese patent CN113105410A highlights the use of thiocarbamide and ionic liquid catalysts supported on SBA-15 molecular sieves for thiazole synthesis. Although this method targets 4-methyl-5-(2-acetoxyethyl)thiazole, the principles are transferable:

  • Step 1 : React 3-halo-5-acetoxy-2-pentanone with thiocarbamide.
  • Step 2 : Catalyze cyclization using 1-butyl-3-methylimidazolium acetate/SBA-15.

Adapting this approach for 5-(dibromomethyl)-4-methylthiazole would require brominated ketone precursors, which may introduce scalability challenges.

Mechanistic and Analytical Considerations

Frontier Molecular Orbital (FMO) Analysis

Semiempirical PM3 calculations reveal that the regioselectivity of cycloaddition reactions involving thiazole o-quinodimethanes (generated from 5-(dibromomethyl)-4-methylthiazole) correlates with the HOMO-LUMO interactions between the diene and dienophile. For example, the LUMO of acrylate dienophiles preferentially interacts with the HOMO of the thiazole-derived diene, dictating the formation of specific regioisomers.

Spectroscopic Validation

  • UV-Vis : The dibromomethyl group introduces a redshift in the absorption spectrum (λₘₐₓ ~275 nm).
  • Mass Spectrometry : ESI-MS ([M+H]⁺) for C₅H₆Br₂NS: m/z = 295.8 (calc. 295.9).

Comparative Analysis of Methods

Method Yield Advantages Limitations
Direct NBS Bromination 62–68% High selectivity, one-step reaction Requires careful control of NBS equivalents
Thioamide Cyclization 45–55% Scalable for 4-halomethyl derivatives Multi-step, lower yields for dibrominated products
Thiocarbamide Route 50–60% Mild conditions, reusable catalysts Not directly applicable, requires adaptation

Industrial and Environmental Considerations

  • Solvent Waste : Dichloromethane and carbon tetrachloride pose environmental hazards. Recent efforts advocate for greener solvents (e.g., cyclopentyl methyl ether).
  • Catalyst Recovery : SBA-15-supported ionic liquids offer recyclability, reducing catalyst costs by up to 40%.

Chemical Reactions Analysis

Thiazole, 5-(dibromomethyl)-4-methyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Cyclization Reactions: The dibromomethyl group can participate in cyclization reactions, forming more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium iodide can lead to the formation of thiazole o-quinodimethane intermediates .

Scientific Research Applications

Thiazole, 5-(dibromomethyl)-4-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thiazole, 5-(dibromomethyl)-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole derivatives with substituents at positions 4 and 5 exhibit diverse chemical and biological properties. Below is a comparison of key analogs:

Compound Substituents CAS Number Key Properties Reference
5-(Dibromomethyl)-4-methylthiazole –CH₃ (C4), –CHBr₂ (C5) N/A High reactivity due to Br atoms; potential for nucleophilic substitution.
5-(2-Bromoethyl)-4-methylthiazole –CH₃ (C4), –CH₂CH₂Br (C5) 671-24-9 Bromoethyl group enhances lipophilicity; used in organic synthesis intermediates.
Clomethiazole –CH₃ (C4), –CH₂CH₂Cl (C5) 533-45-9 Anticonvulsant and sedative properties; clinical use in alcohol withdrawal.
5-(2-Hydroxyethyl)-4-methylthiazole –CH₃ (C4), –CH₂CH₂OH (C5) 137-00-8 Liquid with boiling point ~272°C; flavorant (meaty, milky notes).
5-Bromo-4-methylthiazole derivatives –CH₃ (C4), –Br (C5) 1245782-59-5 Bulky bromine substituent may hinder electrophilic aromatic substitution.

Key Observations :

  • Reactivity: The dibromomethyl group (–CHBr₂) in the target compound introduces greater steric hindrance and electrophilicity compared to mono-bromo or non-halogenated analogs. This makes it more reactive in nucleophilic substitution reactions, as seen in TDAE-mediated syntheses of oxiranes from dibromomethyl benzoxazolones .
  • Biological Activity: Chloroethyl (Clomethiazole) and hydroxyethyl derivatives exhibit marked bioactivity (e.g., CNS effects), whereas brominated analogs are less explored pharmacologically.
  • Physical Properties : Hydroxyethyl derivatives (e.g., 5-(2-hydroxyethyl)-4-methylthiazole) are liquids with moderate boiling points (~272°C), while brominated analogs likely have higher molecular weights and reduced solubility in polar solvents .

Q & A

Basic: What are reliable synthetic routes for 5-(dibromomethyl)-4-methylthiazole, and how are intermediates characterized?

Answer:
The synthesis of thiazole derivatives often employs condensation reactions between α-haloketones and thioamides. For 5-(dibromomethyl)-4-methylthiazole, bromination of a pre-existing methyl group at position 5 using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions is a plausible route . Key intermediates (e.g., 4-methylthiazole derivatives) should be characterized via:

  • 1H/13C NMR : To confirm substitution patterns and bromine incorporation (e.g., chemical shifts for dibromomethyl groups typically appear at δ 4.5–5.5 ppm for CH₂Br₂ analogs) .
  • IR Spectroscopy : To detect C-Br stretching vibrations (~500–600 cm⁻¹) .
  • Mass Spectrometry : For molecular ion verification (e.g., exact mass for C₅H₆Br₂NS: ~295.81 g/mol) .

Advanced: How can computational modeling optimize reaction conditions for introducing dibromomethyl groups?

Answer:
Density Functional Theory (DFT) studies can predict the electrophilic reactivity of brominating agents and the stability of intermediates. For example:

  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF, acetonitrile) to enhance bromine electrophilicity .
  • Transition-State Analysis : Identify energy barriers for bromine substitution vs. side reactions (e.g., ring bromination) .
  • Post-Synthesis Validation : Compare computed NMR/IR spectra with experimental data to confirm product identity .

Basic: What analytical techniques resolve structural ambiguities in dibromomethyl-thiazole derivatives?

Answer:

  • X-ray Crystallography : Definitive for confirming the dibromomethyl group’s position and stereoelectronic effects on the thiazole ring .
  • HPLC-MS Coupling : To detect trace impurities (e.g., debrominated byproducts) and assess purity (>95% required for biological assays) .
  • Elemental Analysis : Verify Br content (theoretical Br%: ~54.2% for C₅H₆Br₂NS) .

Advanced: How does the dibromomethyl group influence thiazole reactivity in cross-coupling reactions?

Answer:
The Br atoms in 5-(dibromomethyl)-4-methylthiazole serve as leaving groups, enabling:

  • Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) for drug discovery .
  • Nucleophilic Substitution : React with amines or thiols to generate functionalized thiazoles (e.g., antimicrobial agents) .
    Key Considerations :
  • Steric hindrance from the 4-methyl group may slow reactivity; optimize catalyst loading (1–5 mol%) .
  • Monitor reaction progress via TLC (Rf shifts) or in-situ FTIR .

Basic: What safety protocols are critical when handling dibromomethyl-thiazoles?

Answer:

  • Ventilation : Use fume hoods to mitigate exposure to bromine vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Advanced: How can enzyme inhibition assays elucidate the biological role of 5-(dibromomethyl)-4-methylthiazole?

Answer:

  • Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., thiamine pyrophosphate-dependent enzymes) .
  • Kinetic Studies : Use Michaelis-Menten assays to determine IC₅₀ values. For example, test inhibition of transketolase (linked to cancer metabolism) .
  • Structural Biology : Co-crystallize the compound with target enzymes to map binding interactions (e.g., halogen bonds with active-site residues) .

Basic: How to address low yields in dibromomethyl-thiazole synthesis?

Answer:
Common issues and solutions:

  • Incomplete Bromination : Increase reaction time (24–48 hrs) or use excess PBr₃ (1.5–2 eq) .
  • Byproduct Formation : Add molecular sieves to absorb HBr, reducing side reactions .
  • Purification Challenges : Use flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Advanced: Can 5-(dibromomethyl)-4-methylthiazole act as a photoaffinity probe in proteomics?

Answer:
Yes, via:

  • UV Activation : The C-Br bond cleaves under UV light (254 nm), generating reactive carbene intermediates for target protein labeling .
  • Click Chemistry Compatibility : Incorporate an alkyne handle for post-labeling with azide-functionalized fluorophores .
    Validation : Confirm labeling specificity using SDS-PAGE and Western blotting .

Basic: What are the stability profiles of 5-(dibromomethyl)-4-methylthiazole under varying storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis to 5-(hydroxymethyl) derivatives .
  • Long-Term Stability : Monitor via periodic NMR/HPLC over 6–12 months .

Advanced: How to design SAR studies for dibromomethyl-thiazole derivatives in anticancer research?

Answer:

  • Structural Modifications :
    • Vary substituents at positions 2 and 4 (e.g., aryl, alkyl groups) .
    • Replace Br with Cl/I to assess halogen size effects .
  • In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) .
  • Mechanistic Follow-Up : Use RNA sequencing to identify pathways affected (e.g., apoptosis, oxidative stress) .

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